While a specific synthesis method for 1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not detailed in the provided abstracts, research paper [] describes the design and synthesis of novel derivatives incorporating this compound as a core structure. These derivatives were synthesized with the aim of improving potency and selectivity as TGF-β type I receptor inhibitors. The synthesis likely involves multiple steps, potentially starting with commercially available tetrahydro-2H-pyran-4-amine and reacting it with a suitable isocyanate or phosgene derivative containing the cyclopropyl-3-hydroxypropyl moiety.
The primary scientific application of 1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea appears to be centered around its potential as a transforming growth factor-β (TGF-β) type I receptor inhibitor. [] TGF-β signaling plays a crucial role in various physiological and pathological processes, including cell growth, differentiation, inflammation, and fibrosis. Inhibition of TGF-β signaling has been proposed as a therapeutic strategy for various diseases, including cancer, fibrosis, and autoimmune disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2